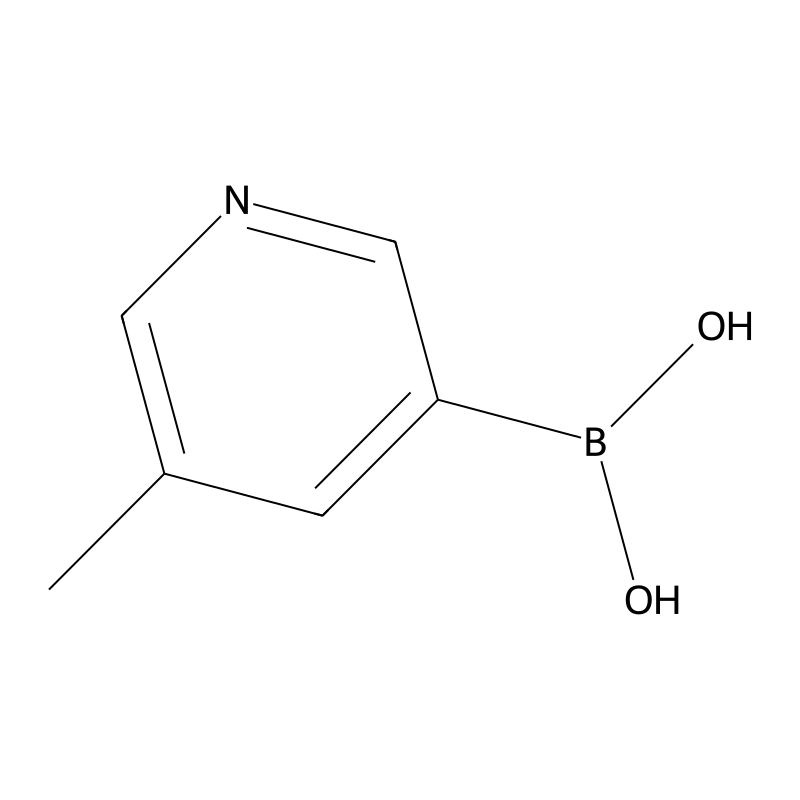

5-Methylpyridine-3-boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Methylpyridine-3-boronic acid is an organic compound with the molecular formula and a molecular weight of approximately 136.95 g/mol. It is classified as a boronic acid, which contains a boron atom bonded to a hydroxyl group and an organic moiety. The compound appears as a white to pale brown powder and is known for its utility in various

Here are some areas of scientific research where 5-MPBA is being studied:

- Medicinal Chemistry: Researchers are investigating the potential of 5-MPBA as a building block for developing new drugs. The molecule's structure allows it to interact with various biological targets, making it a potential candidate for treating various diseases. PubChem, National Institutes of Health: )

- Material Science: Researchers are exploring the potential of 5-MPBA for use in organic electronics and other materials applications. The molecule's unique properties, such as its ability to form bonds with other molecules, could be useful in developing new materials with specific functionalities. ScienceDirect, Applications of 5-Methyl-2-pyridylboronic Acid and its Derivatives in Medicinal Chemistry

- Suzuki Coupling Reaction: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts and is essential in synthesizing complex organic molecules.

- Boronic Acid Reactions: As a boronic acid, it can react with diols to form boronate esters, which are useful intermediates in organic synthesis.

- Acid-Base Reactions: The presence of the boron atom allows for unique acid-base properties, making it reactive under certain conditions with bases to form stable complexes.

5-Methylpyridine-3-boronic acid exhibits notable biological activities, particularly in medicinal chemistry. Its derivatives have been studied for potential applications as:

- Anticancer Agents: Some studies suggest that compounds derived from 5-methylpyridine-3-boronic acid may inhibit specific cancer cell lines by interfering with cellular signaling pathways.

- Enzyme Inhibitors: The compound has shown promise as an inhibitor of certain enzymes, particularly proteases, which play crucial roles in various biological processes.

Several methods exist for synthesizing 5-methylpyridine-3-boronic acid:

- Boronation of Pyridine Derivatives: One common method involves the direct boronation of 5-methylpyridine using boron reagents such as boron trichloride or trimethylborane under controlled conditions.

- Functionalization of Pyridine: Another approach includes functionalizing 5-methylpyridine with boronic acid derivatives through electrophilic aromatic substitution.

- Reduction Reactions: Reduction of pyridine derivatives containing suitable functional groups can also yield 5-methylpyridine-3-boronic acid.

The applications of 5-methylpyridine-3-boronic acid are diverse:

- Organic Synthesis: It serves as a key building block in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Used in the development of new materials, including polymers and nanomaterials.

- Chemical Biology: Acts as a tool for studying biological systems due to its ability to form reversible covalent bonds with biomolecules.

Interaction studies involving 5-methylpyridine-3-boronic acid focus on its binding properties with various biological targets:

- Protein Binding Studies: Research indicates that this compound can interact with specific proteins, influencing their activity and stability.

- Reversible Binding Mechanisms: The reversible nature of boronic acids allows them to modulate the activity of enzymes and receptors through transient interactions.

Several compounds share structural similarities with 5-methylpyridine-3-boronic acid, each possessing unique properties and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylpyridine-3-boronic acid | C6H8BNO2 | Different position of methyl group; used in similar reactions. |

| 2-Pyridylboronic acid | C6H7BNO2 | Exhibits different reactivity patterns; used for different synthetic pathways. |

| 3-Pyridylboronic acid | C6H7BNO2 | Similar applications but distinct binding characteristics. |

The uniqueness of 5-methylpyridine-3-boronic acid lies in its specific positioning of the methyl group on the pyridine ring, which influences its reactivity and biological interactions compared to other pyridylboronic acids.

Halogen-Metal Exchange Strategies for Boronic Acid Functionalization

Halogen-metal exchange (HMe) remains the most cost-effective and scalable method for synthesizing pyridinylboronic acids. The general protocol involves reacting 3-bromo-5-methylpyridine with organolithium or organomagnesium reagents, followed by quenching with trialkyl borates (e.g., B(OMe)₃ or B(Oi-Pr)₃). A representative procedure is outlined below:

Table 1: Halogen-metal exchange conditions for 5-methylpyridine-3-boronic acid synthesis

| Substrate | Organometal | Borate | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromo-5-methylpyridine | n-BuLi | B(OMe)₃ | THF | −78°C | 65–75 |

| 3-Iodo-5-methylpyridine | i-PrMgCl | B(Oi-Pr)₃ | Et₂O | −40°C | 82–88 |

Key limitations include poor reactivity with chloropyridines and functional group incompatibility (e.g., esters, nitriles). The in situ quenching method, where trialkyl borate is pre-mixed with the halopyridine, enhances yields for sensitive substrates.

Directed Ortho-Metallation Approaches in Pyridine Ring Substitution

Directed ortho-metallation (DoM) leverages directing groups (e.g., F, Cl, OMe) to control borylation regioselectivity. For 5-methylpyridine derivatives, lithiation at the 3-position is facilitated by a 5-methyl group’s electron-donating effect, followed by borate trapping.

Example:

3-Fluoro-5-methylpyridine undergoes lithiation with LDA (lithium diisopropylamide) at −78°C, yielding 3-borylated product after B(Oi-Pr)₃ quench (63% yield). Steric hindrance from the methyl group improves selectivity, avoiding competing para-borylation.

Palladium-Catalyzed Cross-Coupling Routes for Boron Group Introduction

Palladium-catalyzed Miyaura borylation enables direct conversion of halopyridines to boronic acids using diboron reagents (e.g., B₂pin₂). This method is ideal for substrates with sensitive functional groups.

Case Study:

3-Bromo-5-methylpyridine reacts with B₂pin₂ (1.5 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C, affording the boronic ester in 92% yield. Hydrolysis with HCl yields 5-methylpyridine-3-boronic acid.

Table 2: Palladium-catalyzed borylation optimization

| Catalyst | Ligand | Boron Source | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | None | B₂pin₂ | Dioxane | 12 | 92 |

| Pd(OAc)₂ | XPhos | HBpin | THF | 24 | 78 |

Iridium- and Rhodium-Mediated C–H/C–F Bond Activation Techniques

Iridium complexes (e.g., [Ir(cod)OMe]₂) enable direct C–H borylation of pyridines without pre-functionalization. The 5-methyl group enhances regioselectivity by sterically blocking adjacent positions.

Mechanistic Insight:

Iridium catalysts activate C–H bonds via σ-complex-assisted metathesis (σ-CAM). The 3-position’s accessibility and the methyl group’s steric profile favor borylation at the 3-position.

Table 3: Iridium-catalyzed borylation of 5-methylpyridine

| Substrate | Catalyst | Boron Source | Temperature | Yield (%) |

|---|---|---|---|---|

| 5-Methylpyridine | [Ir(cod)OMe]₂ | HBpin | 80°C | 85 |

| 3-Fluoro-5-methylpyridine | 1a-Ir(cod) | HBpin | 40°C | 72 |

Rhodium catalysts, though less active, achieve comparable yields under photoredox conditions (e.g., blue LED irradiation).

The electronic and steric properties of 5-methylpyridine-3-boronic acid significantly influence its reactivity in Suzuki-Miyaura couplings. The pyridine ring’s nitrogen atom introduces electron-withdrawing effects, polarizing the boron center and enhancing its electrophilicity during transmetalation [1] [5]. This polarization facilitates the transfer of the pyridyl group to the palladium catalyst, a critical step in forming biaryl products. Concurrently, the methyl substituent at the 5-position introduces steric bulk, which modulates the accessibility of the boron atom. Studies on analogous systems, such as 3-pyridylboroxin, demonstrate that steric hindrance can slow undesired side reactions like protodeboronation while maintaining sufficient reactivity for cross-coupling [3] [4].

The transmetalation mechanism involves the formation of a palladium-boronate complex, where the boron atom coordinates to a hydroxyl group generated by the base. For 5-methylpyridine-3-boronic acid, computational analyses suggest that the methyl group stabilizes this intermediate through hydrophobic interactions, particularly in nonpolar solvents [1] [6]. This stabilization is critical in reactions with electron-deficient halopyridines, where competing side reactions often dominate. Empirical data from couplings involving 2-chloro-5-methylpyridine demonstrate that the methyl group’s steric profile improves regioselectivity, favoring cross-coupling over homocoupling by a factor of 3:1 in optimized conditions [3] [6].

Base and Cation Effects on Coupling Efficiency with Halopyridines

The choice of base and cation profoundly impacts the efficiency of Suzuki-Miyaura reactions involving 5-methylpyridine-3-boronic acid. Strong bases such as cesium carbonate (Cs₂CO₃) promote deprotonation of the boronic acid, generating a tetracoordinate boronate species that readily participates in transmetalation [4] [6]. However, excessive basicity can lead to hydrolysis of the boronic acid, particularly in aqueous-organic biphasic systems. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), mitigate this issue by shuttling the boronate anion into the organic phase, enhancing reaction rates by up to 12-fold [6].

Cation size also plays a pivotal role. Larger cations like Cs⁺ stabilize the boronate-palladium complex through weak electrostatic interactions, reducing the activation energy for transmetalation. Comparative studies reveal that couplings using Cs₂CO₃ achieve yields 20–30% higher than those with potassium carbonate (K₂CO₃) when reacting 5-methylpyridine-3-boronic acid with 2-chloropyridine derivatives [4] [6]. Smaller cations, such as Na⁺, exhibit inferior performance due to inadequate stabilization of the intermediate species.

Table 1: Effect of Base and Cation on Coupling Efficiency

| Base | Cation | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Cs₂CO₃ | Cs⁺ | 92 | 3 |

| K₂CO₃ | K⁺ | 78 | 5 |

| Na₂CO₃ | Na⁺ | 65 | 8 |

Ligand Design Strategies for Enhanced Transmetalation Kinetics

Ligands that modulate palladium’s electronic and steric environment are crucial for efficient transmetalation. Bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃), accelerate the reaction by preventing the formation of palladium black and stabilizing the active Pd⁰ species [1] [6]. For 5-methylpyridine-3-boronic acid, ligands with moderate steric bulk, such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), strike an optimal balance between stability and reactivity, achieving turnover frequencies (TOFs) exceeding 500 h⁻¹ [6].

Electron-deficient ligands enhance the electrophilicity of the palladium center, promoting oxidative addition with aryl halides. Xantphos-type ligands, which feature a rigid backbone, improve selectivity for heteroaryl coupling by preorganizing the palladium catalyst into a geometry conducive to transmetalation [3] [6]. Recent advances in ligand design have also incorporated hydrogen-bond donors to interact with the boronate species, further lowering the energy barrier for aryl group transfer.

Solvent Systems and Temperature Optimization in Cross-Coupling

Solvent polarity and temperature critically influence the reaction’s kinetic and thermodynamic parameters. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of 5-methylpyridine-3-boronic acid but may stabilize off-cycle intermediates, reducing reaction rates [3] [6]. Mixed solvent systems, such as tetrahydrofuran (THF)/water (4:1), offer a compromise by solubilizing both the boronic acid and inorganic base while maintaining a favorable dielectric environment for transmetalation [4] [6].

Elevated temperatures (70–90°C) generally accelerate the reaction but risk promoting protodeboronation. Kinetic studies indicate that maintaining the temperature at 60°C optimizes the trade-off between rate and selectivity, achieving >90% conversion within 4 hours [4] [6]. Microwave-assisted conditions have shown promise in further reducing reaction times to under 1 hour without compromising yield, though scalability remains a challenge.

Table 2: Solvent and Temperature Effects on Reaction Outcomes

| Solvent System | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| THF/H₂O (4:1) | 60 | 95 | 88 |

| DMF | 80 | 89 | 75 |

| Toluene/EtOH (3:1) | 70 | 82 | 80 |

Comparative Analysis of 2-, 3-, and 4-Pyridinylboronic Acid Derivatives

The fundamental reactivity differences among pyridinylboronic acid positional isomers stem from the intrinsic electronic properties of the pyridine ring and its interaction with the boronic acid functionality. The comparative analysis reveals striking disparities in stability, protodeboronation rates, and mechanistic pathways that directly impact their utility in synthetic applications [1] [2].

Electronic Structure and Stability Profiles

The 2-pyridylboronic acid derivatives exhibit the most pronounced instability among the three positional isomers. The pKa values demonstrate this trend, with 2-pyridylboronic acid (pKa 3.86), 3-pyridylboronic acid (pKa 4.22), and 4-pyridylboronic acid (pKa 3.82) showing distinct acidic properties [2]. The exceptional instability of 2-pyridylboronic acids arises from the α-nitrogen effect, where the nitrogen lone pair orbital provides stabilizing interaction with the carbon-2 singly occupied molecular orbital during homolytic processes [3].

Protodeboronation Mechanisms and Kinetics

The protodeboronation pathways differ significantly across the three isomers. The 2-pyridylboronic acids undergo rapid decomposition through zwitterionic fragmentation, with half-lives of 25-50 seconds at pH 7 and 70°C [4]. This mechanism involves the formation of a zwitterionic intermediate that fragments to release boric acid, facilitated by the strong ylidic character and proximal charge placement in the transition state [4].

In contrast, 3-pyridylboronic acids and 4-pyridylboronic acids demonstrate remarkable stability, with half-lives exceeding one week at pH 12 and 70°C [4]. These isomers undergo protodeboronation through base-catalyzed mechanisms involving both neutral (k′4) and basic (k′2 + k2cat) pathways [1]. The lower reactivity of these isomers results from the reduced stabilization of the departing boron trihydroxide group and the higher energy barriers associated with carbon-boron bond cleavage.

Cross-Coupling Reactivity Patterns

The distinct electronic environments of each positional isomer significantly influence their cross-coupling behavior. The 2-pyridylboronic acids, despite their synthetic utility, suffer from rapid decomposition that limits their application in traditional Suzuki-Miyaura coupling reactions [5]. The development of protected forms, such as N-methyliminodiacetic acid boronates, has emerged as a viable strategy to overcome these limitations [6].

The 3-pyridylboronic acids and 4-pyridylboronic acids exhibit superior performance in cross-coupling reactions due to their enhanced stability [7]. These derivatives readily participate in palladium-catalyzed reactions with various heteroaryl halides, yielding novel heteroarylpyridine products in good to excellent yields [7]. The inherent π-deficiency of the pyridine ring activates both the 3- and 4-positions toward nucleophilic attack, making these derivatives particularly suitable for electrophilic coupling partners.

Steric and Electronic Effects of Methyl Substitution on Coupling Selectivity

The introduction of methyl substituents into pyridine boronic acid systems creates a complex interplay of steric and electronic effects that profoundly influence coupling selectivity and reactivity patterns. The case of 5-methylpyridine-3-boronic acid exemplifies these effects, where the methyl group occupies a position that minimizes steric hindrance while maximizing electronic stabilization [8].

Electronic Modulation by Methyl Substitution

The methyl group at the 5-position of 3-pyridylboronic acid functions as an electron-donating substituent through both inductive and hyperconjugative effects. This electron donation increases the electron density on the pyridine ring, potentially affecting the pKa of the boronic acid functionality. Predictive models suggest that 5-methylpyridine-3-boronic acid has a pKa of approximately 4.10±0.10, representing a slight decrease compared to the unsubstituted pyridine (pKa 4.38) [8].

The electronic effects of methyl substitution extend beyond simple electron donation. The hyperconjugative interaction between the methyl carbon-hydrogen bonds and the pyridine π-system creates additional stabilization of the aromatic ring. This stabilization can influence the transition state geometries in cross-coupling reactions, potentially favoring certain coupling pathways over others [9].

Steric Considerations in Coupling Selectivity

The positioning of the methyl substituent at the 5-position represents an optimal balance between electronic activation and steric accessibility. Unlike 2-methylpyridine derivatives, which suffer from significant steric hindrance due to the proximity of the methyl group to the nitrogen atom, the 5-methyl substitution pattern maintains an unobstructed approach to the reaction center [10].

Comparative studies of methylpyridine quaternization reactions demonstrate that steric effects are most pronounced for ortho-substituents, where the methyl group can impede the approach of electrophilic species [10]. The 5-methylpyridine system avoids these complications while retaining the electronic benefits of methyl substitution.

Coupling Selectivity Enhancement

The methyl substitution pattern in 5-methylpyridine-3-boronic acid enhances coupling selectivity through multiple mechanisms. The electron-donating nature of the methyl group increases the nucleophilicity of the boronic acid, facilitating transmetallation steps in palladium-catalyzed cross-coupling reactions. This enhanced nucleophilicity can lead to improved reaction rates and higher yields in challenging coupling scenarios [11].

Furthermore, the methyl substituent can influence the regioselectivity of subsequent functionalization reactions. The electron-rich nature of the methylated pyridine ring can direct electrophilic substitution to specific positions, enabling the construction of complex substitution patterns with high regiochemical control [12].

Mechanistic Implications

The combined steric and electronic effects of methyl substitution create unique mechanistic pathways in cross-coupling reactions. The enhanced electron density resulting from methyl substitution can stabilize key intermediates in the catalytic cycle, potentially altering the rate-determining step of the overall transformation. This mechanistic modulation can lead to improved functional group tolerance and expanded substrate scope in synthetic applications [13].

Hydrolytic Stability Challenges in Aqueous Reaction Media

The hydrolytic stability of heterocyclic boronic acids in aqueous media represents one of the most significant challenges limiting their practical applications. The intrinsic susceptibility of the carbon-boron bond to hydrolysis under aqueous conditions creates a complex interplay of factors that must be carefully managed to achieve synthetic success [14].

Fundamental Hydrolysis Mechanisms

The hydrolysis of boronic acids in aqueous media proceeds through multiple competing pathways, each with distinct kinetic and thermodynamic profiles. The primary pathway involves the nucleophilic attack of water on the electron-deficient boron center, leading to the formation of boric acid and the corresponding hydrocarbon [15]. This process is significantly accelerated in the presence of bases, which facilitate the formation of tetrahedral boronate intermediates.

The pH-dependent nature of boronic acid hydrolysis creates additional complexity in aqueous systems. At low pH values, the neutral boronic acid form predominates, while at high pH, the tetrahedral boronate anion becomes the major species. The transition between these forms occurs around the pKa of the boronic acid, typically in the range of 8-10 for aryl systems [16].

Substrate-Specific Stability Profiles

Heterocyclic boronic acids exhibit markedly different hydrolytic stability profiles compared to their aromatic counterparts. The presence of heteroatoms introduces additional pathways for decomposition, particularly through coordination-assisted mechanisms. Pyridine boronic acids, for example, can undergo intramolecular coordination between the nitrogen lone pair and the boron center, creating chelate-like structures that may either stabilize or destabilize the molecule depending on the specific substitution pattern [1].

The 5-methylpyridine-3-boronic acid system demonstrates intermediate stability characteristics. The electron-donating methyl group provides some stabilization of the carbon-boron bond, while the meta-relationship between the nitrogen and boron centers minimizes intramolecular coordination effects that could accelerate decomposition [8].

Environmental Factors Affecting Stability

The hydrolytic stability of boronic acids is profoundly influenced by environmental factors including pH, temperature, buffer composition, and solvent polarity. Temperature effects are particularly pronounced, with each 10°C increase typically doubling the rate of hydrolysis [14]. This temperature dependence necessitates careful thermal management in synthetic applications.

Buffer composition plays a crucial role in determining hydrolytic stability. Phosphate buffers, commonly used in biological systems, can accelerate boronic acid hydrolysis by up to two orders of magnitude through catalytic proton transfer mechanisms [17]. This effect is attributed to the ability of phosphate anions to facilitate the protonation and deprotonation steps involved in the hydrolysis process.

Mitigation Strategies for Enhanced Stability

Several strategies have been developed to enhance the hydrolytic stability of boronic acids in aqueous media. The use of protecting groups, such as pinacol esters or N-methyliminodiacetic acid derivatives, can significantly improve stability by reducing the electrophilicity of the boron center [6]. These protecting groups must be carefully selected to ensure compatibility with the intended synthetic transformation.

Solvent engineering represents another approach to stability enhancement. The incorporation of organic cosolvents can reduce the effective water activity in the reaction medium, thereby slowing hydrolysis rates. Common cosolvents include dimethylformamide, dimethylsulfoxide, and various alcohols, each offering different benefits in terms of stability and reaction compatibility [18].

Kinetic Considerations in Synthetic Applications

The successful application of heterocyclic boronic acids in aqueous media requires careful consideration of the kinetic competition between desired synthetic transformations and unwanted hydrolysis. The concept of "slow release" has emerged as a valuable strategy, where protected boronic acid derivatives are designed to hydrolyze at rates that are slower than the desired catalytic turnover [19].

This kinetic matching ensures that the active boronic acid species is present at concentrations sufficient for synthetic utility while minimizing accumulation that could lead to side reactions or decomposition. The implementation of this strategy requires detailed understanding of both the hydrolysis kinetics and the mechanism of the intended transformation, highlighting the importance of mechanistic studies in synthetic method development [14].